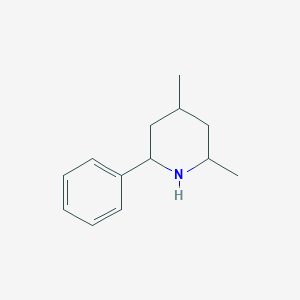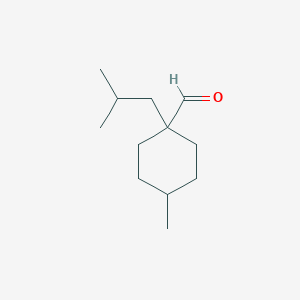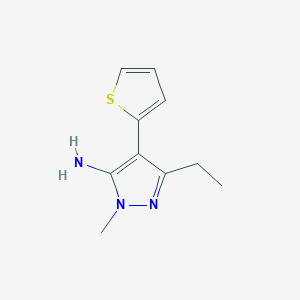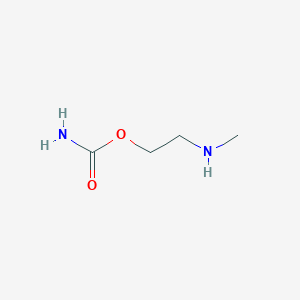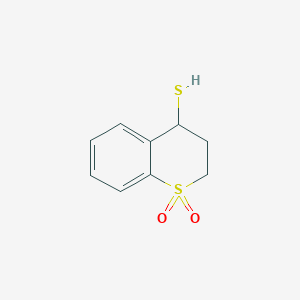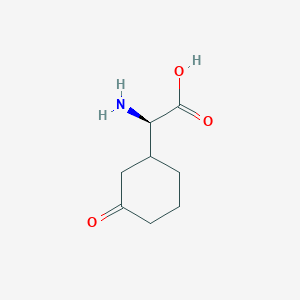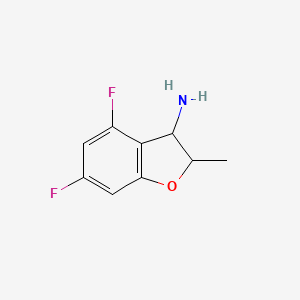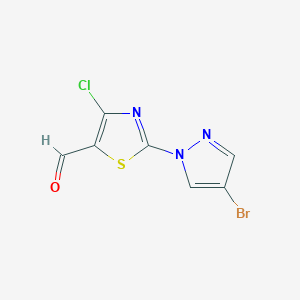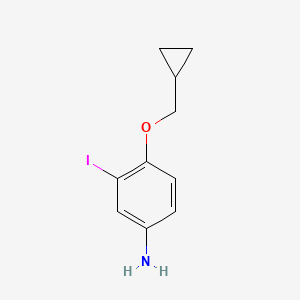
2-(1-Aminopropyl)-6-bromo-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-6-bromo-4-chlorophenol is an organic compound that features a bromine and chlorine atom attached to a phenol ring, along with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol typically involves the bromination and chlorination of a phenol derivative, followed by the introduction of the aminopropyl group. One common method involves the following steps:
Bromination and Chlorination: The phenol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
Aminopropylation: The halogenated phenol is then reacted with 1-aminopropane under basic conditions to introduce the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The halogen atoms may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-chlorophenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(1-Aminopropyl)-6-bromo-phenol: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-(1-Aminopropyl)-4-bromo-6-chlorophenol: Similar structure but with different positioning of the halogen atoms.
Uniqueness
2-(1-Aminopropyl)-6-bromo-4-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
QYKCDUWLAFEYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Cl)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


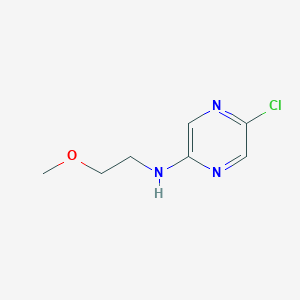
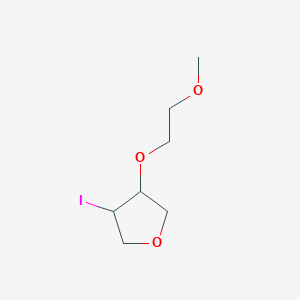
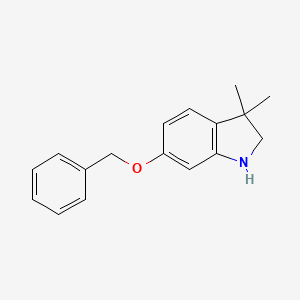
amine](/img/structure/B13313959.png)
